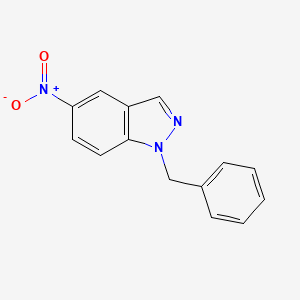

1-Benzyl-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-17(19)13-6-7-14-12(8-13)9-15-16(14)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACWEIWGSHNESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620662 | |

| Record name | 1-Benzyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23856-20-4 | |

| Record name | 1-Benzyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-5-nitro-1H-indazole: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-nitro-1H-indazole is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole core, a fusion of benzene and pyrazole rings, is a prominent scaffold in medicinal chemistry due to its diverse pharmacological activities. The presence of a nitro group at the 5-position and a benzyl group at the 1-position of the indazole ring system are key structural features that influence its chemical reactivity and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Properties and Structure

The chemical structure of this compound consists of a 5-nitro-1H-indazole core N-substituted with a benzyl group. The indazole ring system is bicyclic and aromatic.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [1] |

| Molecular Weight | 253.26 g/mol | [1] |

| CAS Number | 23856-20-4 | [1][2] |

| Appearance | Likely a solid | N/A |

| Melting Point | 118 °C (for the 6-nitro isomer) | [3] |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Reactivity

The synthesis of 1-aryl-5-nitro-1H-indazoles can be achieved through several synthetic routes. A common and efficient method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically starts with the formation of an arylhydrazone from an appropriately substituted acetophenone or benzaldehyde, followed by deprotonation and subsequent intramolecular cyclization.[4]

One-pot domino processes have also been developed for the synthesis of the 1-aryl-1H-indazole scaffold, offering a more streamlined and efficient synthetic strategy.[4] The reactivity of the indazole core is influenced by the electron-withdrawing nature of the nitro group and the substituents on the benzyl ring.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments |

| ¹H NMR | - Benzyl CH₂: ~5.8 ppm (singlet) - Aromatic Protons (Benzyl): 7.2-7.3 ppm (multiplet) - Indazole H-3: ~8.3 ppm (doublet) - Indazole H-4, H-6, H-7: 7.9-8.8 ppm (multiplets and doublets) |

| ¹³C NMR | - Benzyl CH₂: ~52.5 ppm - Aromatic Carbons (Indazole & Benzyl): 107-147 ppm - Indazole C=N: ~134.5 ppm |

| IR Spectroscopy | - Aromatic C-H stretch: ~3100-3000 cm⁻¹ - NO₂ asymmetric stretch: ~1530-1510 cm⁻¹ - NO₂ symmetric stretch: ~1350-1330 cm⁻¹ - C=N stretch: ~1620 cm⁻¹ |

Biological Activity and Mechanism of Action

Indazole derivatives, particularly those bearing a 5-nitro group, have garnered significant interest in drug development due to their broad spectrum of biological activities. These compounds have shown promise as antiprotozoal, antimicrobial, and anticancer agents.[6]

The primary mechanism of action for 5-nitroindazole derivatives against protozoan parasites, such as Trypanosoma cruzi (the causative agent of Chagas disease), involves the bioreduction of the nitro group.[7] This reduction, catalyzed by nitroreductases present in the parasite, generates reactive nitrogen species and other radical intermediates.[8][9] These reactive species can induce oxidative stress, damage cellular macromolecules like DNA and proteins, and ultimately lead to parasite death.[7][8]

Experimental Protocols

General Protocol for the Synthesis of 1-Aryl-5-nitro-1H-indazoles via SNAr Reaction

This protocol is a generalized procedure based on established methods for the synthesis of related compounds.[4]

-

Hydrazone Formation: An appropriately substituted arylhydrazine is reacted with a 2-fluoro-5-nitroacetophenone or 2-fluoro-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid). The reaction mixture is typically heated to facilitate the formation of the corresponding arylhydrazone.

-

Cyclization: The formed arylhydrazone is isolated and then treated with a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to induce deprotonation and subsequent intramolecular nucleophilic aromatic substitution, leading to the formation of the 1-aryl-5-nitro-1H-indazole ring system.

-

Purification: The crude product is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the pure 1-aryl-5-nitro-1H-indazole derivative.

Visualizations

Caption: General synthesis workflow for 1-aryl-5-nitro-1H-indazoles.

Caption: Proposed mechanism of antiprotozoal activity.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 23856-20-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

An In-depth Technical Guide to 1-Benzyl-5-nitro-1H-indazole (CAS: 23856-20-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in pharmaceutical research and drug development. This document details its physicochemical properties, synthesis, spectral data, and its emerging role as a key building block in the field of targeted protein degradation.

Core Compound Data

| Property | Value | Reference |

| CAS Number | 23856-20-4 | [1] |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [2] |

| Molecular Weight | 253.26 g/mol | |

| Appearance | Off-white to slight yellow solid | [3] |

| Purity | Typically ≥98% | [2] |

| Application | Pharmaceutical intermediate | [3] |

| Product Family | Protein Degrader Building Blocks | [2] |

Physicochemical Properties

While specific experimentally determined values for properties like melting point and boiling point are not consistently reported in publicly available literature, the compound is a solid at room temperature. Its purity is generally high, as reported by various chemical suppliers.

Synthesis Protocol

A common and effective method for the synthesis of this compound involves the N-alkylation of 5-nitroindazole with benzyl bromide.

Experimental Protocol: N-Alkylation of 5-Nitroindazole

-

Reactants:

-

5-Nitroindazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

To a solution of 5-nitroindazole in acetonitrile, add potassium carbonate.

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture and stir overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid and wash with dichloromethane.

-

Concentrate the filtrate to dryness.

-

Purify the residue by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.

-

Spectral Data Analysis

Reference Spectral Data for 1-benzyl-6-nitro-1H-indazole: [4]

| ¹H NMR (CDCl₃, 300MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75MHz) δ (ppm) |

| 5.83 (s, 2H, NCH₂) | 52.5 (NCH₂) |

| 7.22-7.29 (m, 5H, CHAr) | 107.3-129.9 (aromatic CH) |

| 7.9 (dd, J=9Hz, J=1.9Hz, 1H, H5) | 134.5 (CH=N) |

| 8.01 (dd, J=9Hz, J=0.6Hz, 1H, H4) | 127.2-146.5 (aromatic Cq) |

| 8.35 (d, J=0.9Hz, 1H, H3) | |

| 8.8 (d, J=1.9Hz, 1H, H7) |

Expected Spectral Features for this compound:

-

¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (N-CH₂) around 5.5-6.0 ppm. The aromatic region will display signals for the protons of the benzyl group and the indazole core. The protons on the nitro-substituted ring of the indazole will be shifted downfield.

-

¹³C NMR: The spectrum will show a signal for the benzylic carbon around 50-55 ppm. The aromatic carbons will appear in the range of 110-150 ppm. The carbon bearing the nitro group will be significantly deshielded.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 253.26.

Biological Activity and Applications in Drug Development

This compound is primarily recognized as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

PROTACs: A Novel Therapeutic Modality

PROTACs are heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific target proteins. They consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Role of this compound in PROTACs

The this compound moiety can serve as a versatile scaffold or a precursor to a ligand for either the target protein or an E3 ligase. The nitro group can be readily reduced to an amine, providing a reactive handle for linker attachment or further functionalization. The benzyl group also offers a site for modification to optimize binding affinity and selectivity. While specific PROTACs utilizing this exact building block are not extensively detailed in publicly accessible literature, its classification as a "Protein Degrader Building Block" by multiple suppliers underscores its utility in this area of research.

Conclusion

This compound is a valuable chemical entity for researchers engaged in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the construction of complex bioactive molecules like PROTACs. Further research into specific PROTACs derived from this compound will likely elucidate its full potential in developing novel therapeutics.

References

Synthesis of 1-Benzyl-5-nitro-1H-indazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-benzyl-5-nitro-1H-indazole and its derivatives. Indazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 5-nitro-1H-indazole core, in particular, is a key pharmacophore in various therapeutic agents. This document details the synthetic methodologies, presents key quantitative data, and outlines the experimental protocols for the preparation of these compounds.

Synthetic Approaches

The primary route for the synthesis of 1-aryl-5-nitro-1H-indazoles involves the reaction of an appropriately substituted arylhydrazine with a carbonyl compound containing a leaving group ortho to the carbonyl, followed by cyclization. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction of an arylhydrazone.[3] This approach offers high yields and can be adapted to a one-pot procedure.

An alternative strategy involves the N-alkylation of a pre-formed 5-nitro-1H-indazole core with a benzyl halide. This method is particularly useful for generating a variety of N-substituted indazole derivatives.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1-aryl-5-nitro-1H-indazoles via an SNAr cyclization reaction.

Caption: General workflow for the synthesis of 1-aryl-5-nitro-1H-indazoles.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 1-aryl-5-nitro-1H-indazoles, which can be specifically adapted for the synthesis of this compound.

One-Pot Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles

This procedure is adapted from the synthesis of 1-aryl-3-methyl-5-nitro-1H-indazoles and can be modified for the benzyl derivative by using benzylhydrazine.[3]

Materials:

-

2-Fluoro-5-nitroacetophenone

-

Arylhydrazine (e.g., Phenylhydrazine)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Water

-

Saturated aqueous NaCl

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of the arylhydrazine (1.0 mmol) in DMF (5 mL) at 23 °C, add 2-fluoro-5-nitroacetophenone (1.0 mmol) and K₂CO₃ (2.0 mmol).

-

Stir the mixture at 90 °C for the time indicated by TLC analysis for complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and add it to water.

-

Extract the aqueous mixture with EtOAc (2 x 15 mL).

-

Combine the organic layers and wash with water and saturated aqueous NaCl.

-

Dry the organic layer over MgSO₄, filter, and concentrate under vacuum.

-

Purify the crude product by column chromatography or recrystallization to give the pure 1-aryl-3-methyl-5-nitro-1H-indazole.

Quantitative Data

The following table summarizes the quantitative data for a selection of synthesized 1-aryl-5-nitro-1H-indazole derivatives.[3][4]

| Compound Name | Yield (%) | Melting Point (°C) |

| 3-Methyl-1-phenyl-5-nitro-1H-indazole | 95% | 115–117 |

| 1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 82% | 128–130 |

| 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 94% | 159–160 |

| 1-Phenyl-5-nitro-1H-indazole | 72% | 178–180 |

| 1-(4-Bromophenyl)-5-nitro-1H-indazole | 70% | 169–170 |

| 1-(2,4-Dichlorophenyl)-5-nitro-1H-indazole | 70% | 101–102 |

| 5-Nitro-1H-indazole | 90% | 207–208 |

Derivatives and Biological Activity

Derivatives of this compound have shown significant biological activity, particularly as antiprotozoal agents.[2] For instance, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been identified as potent antileishmanial compounds.[2] These compounds are typically synthesized from a 1-benzyl-5-nitroindazole-3-ol intermediate.

The logical relationship for the development of these derivatives is outlined below.

Caption: Development of biologically active this compound derivatives.

The introduction of various alkoxy groups at the C3 position, often containing piperidine or other amine functionalities, has been explored to enhance activity, solubility, and stability.[2] This highlights the modularity of the indazole scaffold for generating libraries of compounds for drug discovery programs.

Conclusion

The synthesis of this compound and its derivatives can be achieved through efficient and scalable synthetic routes. The versatility of the indazole core allows for the introduction of diverse functional groups, leading to the discovery of novel compounds with significant therapeutic potential. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel indazole-based therapeutic agents.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR, IR, MS), synthesis, and analytical workflows for the characterization of 1-Benzyl-5-nitro-1H-indazole (CAS No: 23856-20-4). This compound is a key intermediate in the synthesis of various biologically active molecules, including potent antileishmanial agents.

Spectroscopic Data

The comprehensive spectroscopic characterization of this compound is crucial for its unambiguous identification and quality control. While a complete, unified dataset is not available in a single public source, the following tables summarize the expected and reported data based on the analysis of closely related analogs and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H and 13C NMR Spectroscopic Data

| 1H NMR (400 MHz, CDCl3) | 13C NMR (100 MHz, CDCl3) |

| Chemical Shift (δ) ppm | Assignment |

| ~8.60 (d, J ≈ 2.0 Hz) | H-4 |

| ~8.25 (dd, J ≈ 9.2, 2.0 Hz) | H-6 |

| ~8.15 (s) | H-3 |

| ~7.50 (d, J ≈ 9.2 Hz) | H-7 |

| ~7.30-7.40 (m) | C6H5 |

| ~5.60 (s) | N-CH2 |

Note: The chemical shifts are predicted based on data from isomeric and related nitroindazole compounds. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

| Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH2) |

| ~1610 | C=C stretch | Aromatic |

| ~1520 (asymmetric) | N-O stretch | Nitro (NO2) |

| ~1340 (symmetric) | N-O stretch | Nitro (NO2) |

| ~1495, 1455 | C=C stretch | Aromatic |

| ~750, 700 | C-H bend | Aromatic (monosubstituted) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Technique | Parameter | Value |

| Electrospray Ionization (ESI-MS) | [M+H]+ | m/z 254.0873 |

| Molecular Formula | C14H11N3O2 | |

| Calculated Monoisotopic Mass | 253.0851 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, adapted from established procedures for related compounds.

Synthesis of this compound

This procedure involves the N-benzylation of 5-nitro-1H-indazole.

Materials:

-

5-nitro-1H-indazole

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

Procedure:

-

To a solution of 5-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on a 400 MHz spectrometer. The sample is prepared by dissolving approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent such as methanol or acetonitrile prior to infusion.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic characterization workflow.

The Multifaceted Biological Activities of 5-Nitroindazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The 5-nitroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse therapeutic potential of 5-nitroindazole derivatives, with a focus on their anticancer, antiprotozoal, and antifungal properties. For researchers and drug development professionals, this document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity of 5-Nitroindazole Derivatives

Several 5-nitroindazole derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 5-nitroindazole derivatives, primarily reported as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2f | 4T1 (Breast) | 0.23 | [1][2] |

| HepG2 (Liver) | 0.80 | [2] | |

| MCF-7 (Breast) | 0.34 | [2] | |

| A549 (Lung) | 1.15 | [1][2] | |

| HCT116 (Colon) | 0.53 | [2] | |

| Compound 8 | TK-10 (Renal) | Moderate Activity | [3][4] |

| HT-29 (Colon) | Moderate Activity | [3][4] | |

| Compound 10 | TK-10 (Renal) | Moderate Activity | [3][4] |

| HT-29 (Colon) | Moderate Activity | [3][4] | |

| Compound 11 | TK-10 (Renal) | Moderate Activity | [3][4] |

| HT-29 (Colon) | Moderate Activity | [3][4] |

Note: "Moderate Activity" indicates that the source material cited the compound as active but did not provide a specific IC50 value.

Signaling Pathways in Anticancer Activity

1.2.1. PARP Inhibition and DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair deficiencies (like BRCA mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality. 5-nitroindazole derivatives are being explored as PARP inhibitors.

Caption: Mechanism of PARP1 inhibition by 5-nitroindazole derivatives.

Antiprotozoal Activity

5-Nitroindazole derivatives have shown remarkable efficacy against a variety of protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and amoebic infections.

Quantitative Antiprotozoal Data

The following tables summarize the potent activity of these compounds against several pathogenic protozoa.

Table 2.1: Anti-Trypanosoma cruzi Activity

| Compound ID/Description | IC50 (µM) - Epimastigotes | IC50 (µM) - Amastigotes | Reference |

| 5a (5-nitro-2-picolyl-indazolin-3-one) | 1.1 ± 0.3 | 5.4 ± 1.0 | [5] |

| Compound 22 | 3.55 ± 0.47 | 2.80 ± 0.46 | [5] |

| Compound 8 | High Activity | - | [3] |

| Compound 10 | High Activity | - | [3] |

| Compound 11 | High Activity | - | [3] |

Table 2.2: Anti-Leishmania amazonensis Activity

| Compound ID/Description | IC50 (µM) - Promastigotes | IC50 (µM) - Amastigotes | Reference |

| VATR131 | < 1 | 0.46 ± 0.01 | [6] |

Table 2.3: Anti-Acanthamoeba castellanii Activity

| Compound ID/Description | IC50 (µM) - Trophozoites | Reference |

| Compound 8 | 2.6 ± 0.7 | [7][8] |

| Compound 9 | 4.7 ± 0.9 | [7][8] |

| Compound 10 | 3.9 ± 0.6 | [7][8] |

Mechanism of Action in Protozoa

The primary mechanism of action for nitroaromatic compounds, including 5-nitroindazoles, in anaerobic protozoa involves the reductive activation of the nitro group by parasitic nitroreductases. This process generates cytotoxic metabolites that damage cellular macromolecules.

Caption: Bioactivation of 5-nitroindazole in protozoan parasites.

Antimicrobial (Antitubercular & Antifungal) Activity

Certain 5-nitroindazole acetamides have demonstrated promising activity against Mycobacterium tuberculosis and pathogenic fungi.

Quantitative Antimicrobial Data

| Compound Description | Target Organism | MIC (µg/mL) | Reference |

| Fluoro & Morpholine substituted acetamide | Mycobacterium tuberculosis H37Rv | 1.6 | [9] |

| Ethyl & Methoxy substituted acetamide | Aspergillus niger | 50 | [9] |

| Ethyl & Methoxy substituted acetamide | Candida albicans | 50 | [9] |

| Thiocarbamoyl derivatives | Fungi | 3 - 25 | [10] |

Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of novel compounds. Below are methodologies for key in vitro assays.

General Experimental Workflow

The discovery and evaluation of 5-nitroindazole derivatives typically follow a structured workflow from initial synthesis to biological characterization.

Caption: General workflow for the discovery of 5-nitroindazole compounds.

Protocol: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Adherent cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

5-nitroindazole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-nitroindazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Assay for Trypanosoma cruzi (Epimastigotes)

This protocol is used to determine the growth inhibition of the extracellular, replicative form of T. cruzi.

Materials:

-

T. cruzi epimastigotes (e.g., CL Brener strain)

-

Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS

-

96-well microtiter plates

-

5-nitroindazole compound stock solution (in DMSO)

-

Resazurin solution (optional, for colorimetric reading)

-

Microplate reader or hemocytometer

Procedure:

-

Parasite Culture: Culture epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.

-

Assay Setup: Adjust the parasite concentration to 1 x 10^6 parasites/mL. In a 96-well plate, add 100 µL of the parasite suspension to wells containing 100 µL of LIT medium with serial dilutions of the test compound.

-

Incubation: Incubate the plates at 28°C for 72-96 hours.

-

Growth Assessment (Hemocytometer): Mix the contents of each well and count the number of motile parasites using a Neubauer hemocytometer.

-

Growth Assessment (Resazurin): Alternatively, add 20 µL of resazurin solution to each well and incubate for another 4-24 hours. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm).

-

Data Analysis: Calculate the percentage of growth inhibition compared to the untreated control and determine the IC50 value.

Conclusion

The 5-nitroindazole scaffold represents a versatile and potent platform for the development of new therapeutic agents. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology and infectious disease research. Further investigation into structure-activity relationships, optimization of pharmacokinetic properties, and detailed in vivo studies are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

- 6. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold as a Versatile Building Block in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this approach are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization. The indazole nucleus is a "privileged" scaffold in medicinal chemistry, frequently found in the core of kinase inhibitors and other targeted therapies. This technical guide explores the application of indazole-based building blocks, such as 1-Benzyl-5-nitro-1H-indazole, in the design and development of novel protein degraders. We provide an overview of the synthetic strategies, key experimental protocols for efficacy evaluation, and data interpretation in the context of a hypothetical indazole-based PROTAC.

Introduction to Targeted Protein Degradation and the Role of Indazole Scaffolds

Targeted protein degradation utilizes the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

The indazole scaffold is a versatile heterocyclic motif that has been extensively used in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases makes it an attractive starting point for developing ligands for POIs. While specific data on this compound as a component of a reported PROTAC is not publicly available, its classification as a "protein degrader building block" by suppliers suggests its potential utility in this field.[2][3] This guide will use a hypothetical indazole-based PROTAC to illustrate the development process.

Design and Synthesis of an Indazole-Based PROTAC

The design of a PROTAC involves the selection of a suitable ligand for the POI, a ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker of appropriate length and composition. For our hypothetical example, we will consider an indazole derivative as the "warhead" that binds to a target kinase.

General Synthetic Strategy

The synthesis of a PROTAC is a multi-step process that typically involves the individual synthesis of the POI ligand, the E3 ligase ligand with a linker attachment point, and then their final conjugation.

A general workflow for the synthesis of a PROTAC is as follows:

-

Synthesis of the POI Ligand: An indazole core can be functionalized with a reactive handle (e.g., an amine, carboxylic acid, or alkyne) to allow for linker attachment.

-

Synthesis of the E3 Ligase Ligand-Linker Conjugate: A known E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a hydroxyproline derivative for VHL) is attached to a linker of desired length and composition. Common linkers include polyethylene glycol (PEG) chains or alkyl chains.[4][5]

-

Coupling of the POI Ligand and E3 Ligase Ligand-Linker: The final PROTAC is assembled by reacting the functionalized POI ligand with the E3 ligase ligand-linker conjugate. Common coupling reactions include amide bond formation or click chemistry.[6][7][8]

Experimental Protocols for PROTAC Evaluation

Once synthesized, the efficacy of a PROTAC must be evaluated through a series of in vitro assays.

Western Blotting for Protein Degradation

The most direct method to assess PROTAC activity is to measure the reduction in the levels of the target protein in cells.

Protocol: Western Blot Analysis of Target Protein Degradation [9][10][11]

-

Cell Culture and Treatment:

-

Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.

-

For a dose-response experiment, treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

For a time-course experiment, treat the cells with a fixed concentration of the PROTAC and harvest them at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by heating with Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC is mediating the ubiquitination of the target protein.[12][13]

Protocol: In Vitro Ubiquitination Assay

-

Reaction Setup:

-

Assemble a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the purified target protein.

-

Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting using an antibody against the target protein.

-

The appearance of a ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.

-

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for efficient protein degradation. Several biophysical techniques can be used to measure the formation and stability of this complex.[14][15][][17]

Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

-

Immobilization:

-

Immobilize the E3 ligase onto the surface of an SPR sensor chip.

-

-

Binary Interactions:

-

Measure the binding affinity of the PROTAC for the immobilized E3 ligase.

-

Measure the binding affinity of the PROTAC for the target protein in solution.

-

-

Ternary Complex Formation:

-

Inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.

-

An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.

-

-

Data Analysis:

-

Analyze the sensorgrams to determine the kinetics (kon and koff) and affinity (KD) of the ternary complex formation.

-

Calculate the cooperativity factor (α), which is the ratio of the affinity of the PROTAC for one protein in the presence of the other, to its binary affinity. A value of α > 1 indicates positive cooperativity, which is often associated with more efficient degradation.

-

Data Presentation and Interpretation

Quantitative data from the evaluation of PROTACs should be presented in a clear and structured format to allow for easy comparison.

Quantitative Degradation Data

The key parameters for quantifying PROTAC-mediated protein degradation are the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation observed).[18]

Table 1: Hypothetical Degradation Data for an Indazole-Based PROTAC

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| Indazole-PROTAC-1 | Kinase X | Cancer Cell Line A | 50 | 95 |

| Indazole-PROTAC-2 | Kinase X | Cancer Cell Line A | 150 | 80 |

Ternary Complex Formation Data

Table 2: Hypothetical Ternary Complex Formation Data for Indazole-PROTAC-1

| Interaction | KD (nM) |

| PROTAC-1 + Kinase X | 200 |

| PROTAC-1 + E3 Ligase | 500 |

| PROTAC-1 + Kinase X + E3 Ligase | 50 |

| Cooperativity (α) | 10 |

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the experimental workflows and the underlying biological pathways.

PROTAC Synthesis Workflow

PROTAC Mechanism of Action

Experimental Evaluation Workflow

Conclusion

The indazole scaffold represents a valuable starting point for the design of novel protein degraders, particularly for targeting kinases. While specific examples of PROTACs incorporating this compound are not yet prevalent in the literature, the principles and protocols outlined in this guide provide a comprehensive framework for the development and evaluation of such molecules. The systematic application of these methods will enable the rational design and optimization of potent and selective indazole-based protein degraders for a wide range of therapeutic targets.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesensors.com [lifesensors.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) | MDPI [mdpi.com]

- 7. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Ubiquitination Assay - Profacgen [profacgen.com]

- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. o2hdiscovery.co [o2hdiscovery.co]

- 18. researchgate.net [researchgate.net]

The Therapeutic Potential of Nitroindazole Derivatives as Antiprotozoal Agents: A Technical Guide

Introduction

Nitroindazole derivatives are a class of heterocyclic compounds that have emerged as a significant area of interest in medicinal chemistry, particularly in the development of novel antiprotozoal agents. These compounds have demonstrated considerable in vitro and in vivo activity against a range of pathogenic protozoa, including those responsible for Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and giardiasis (Giardia lamblia).[1][2][3][4][5] The current therapeutic options for these neglected tropical diseases are often hampered by issues such as high toxicity, limited efficacy, and the emergence of drug-resistant parasite strains.[3][5] The 5-nitroindazole scaffold, in particular, is considered a promising template for the design of new drugs, largely due to a mechanism of action that can be selectively targeted to the parasite.[6][7][8] This guide provides a comprehensive overview of the antiprotozoal properties of nitroindazole derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies employed in their evaluation.

Mechanism of Action: Bioreductive Activation

The primary mechanism underlying the antiprotozoal activity of 5-nitroindazole derivatives is the bioreductive activation of the nitro group.[8] This process is catalyzed by parasite-specific nitroreductases (NTRs), particularly Type I NTRs, which are absent in mammalian host cells.[6][7] The reduction of the 5-nitro group generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion.[6][9][10] These cytotoxic metabolites induce significant oxidative stress within the parasite, leading to widespread cellular damage. The key downstream effects include DNA damage and the formation of covalent adducts with essential proteins and lipids, ultimately culminating in parasite death.[9][11] This parasite-specific activation pathway provides a basis for the selective toxicity of these compounds.

Quantitative Data on Antiprotozoal Activity

The following tables summarize the in vitro efficacy of various nitroindazole derivatives against key protozoan parasites. The data includes the half-maximal inhibitory concentration (IC50) against different parasite life cycle stages and, where available, the selectivity index (SI), which is a crucial measure of a compound's specificity for the parasite over host cells.

Table 1: Activity of Nitroindazole Derivatives against Trypanosoma cruzi

| Compound ID | Parasite Stage | IC50 (µM) | Reference Drug (IC50, µM) | Selectivity Index (SI) | Reference |

| Compound 16 | Epimastigotes | 0.49 | Benznidazole (BZ) (N/A) | >487.80 (on Amastigotes) | [1] |

| Intracellular Amastigotes | 0.41 | BZ (N/A) | >487.80 | [1] | |

| Compound 24 | Epimastigotes | 5.75 | BZ (N/A) | >170.94 (on Amastigotes) | [1] |

| Intracellular Amastigotes | 1.17 | BZ (N/A) | >170.94 | [1] | |

| Compound 11 | Epimastigotes | 1.00 - 8.75 | BZ (25.22) | >12.41 to >256 | [12][13] |

| Compound 12 | Epimastigotes | 1.00 - 8.75 | BZ (25.22) | >246.15 (on Amastigotes) | [12][13] |

| Intracellular Amastigotes | < 7 | BZ (0.57) | >246.15 | [12][13] | |

| Compound 17 | Epimastigotes | 1.00 - 8.75 | BZ (25.22) | >188.23 (on Amastigotes) | [12][13] |

| Intracellular Amastigotes | < 7 | BZ (0.57) | >188.23 | [12][13] | |

| Compound 5a | Epimastigotes | 1.1 ± 0.3 | Nifurtimox (N/A) | > Nifurtimox | [6] |

| Trypomastigotes | 5.4 ± 1.0 | Nifurtimox (N/A) | > Nifurtimox | [6] |

Table 2: Activity of Nitroindazole Derivatives against Leishmania spp.

| Compound ID | Parasite Species & Stage | IC50 (µM) | Reference Drug (IC50, µM) | Selectivity Index (SI) | Reference |

| VATR131 | L. amazonensis Amastigotes | 0.46 ± 0.01 | Amphotericin B (N/A) | 875 | [3][14] |

| NV6 | L. amazonensis Amastigotes | 0.43 | N/A | 71 | [15] |

| NV16 | L. amazonensis Amastigotes | 0.17 | N/A | 129 | [15] |

| Compound 4 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |

| Compound 5 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |

| Compound 11 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |

| Compound 13 | L. infantum Promastigotes | Strong to Moderate | Glucantime (N/A) | N/A | [2] |

| Compound 13 | L. major Promastigotes | Active | Glucantime (N/A) | N/A | [2] |

Experimental Protocols

The evaluation of nitroindazole derivatives follows a standardized workflow, beginning with in vitro screening for antiparasitic activity and cytotoxicity, followed by mechanism-of-action studies and, for promising candidates, in vivo efficacy trials.

In Vitro Antileishmanial Activity Assay (Promastigotes)

This protocol outlines a common method for determining the inhibitory effect of compounds on the promastigote stage of Leishmania.[2]

-

Parasite Culture: Leishmania promastigotes (e.g., L. infantum, L. tropica, L. major) are cultured in a suitable medium (e.g., RPMI-1640) at 23°C until they reach the logarithmic growth phase.[2]

-

Plate Preparation: 100 µL of medium containing 2.5 x 10^6 promastigotes/mL is added to each well of a 96-well microtiter plate.[2]

-

Compound Addition: The test compounds, dissolved in a solvent like DMSO, are added to the wells in a series of six dilutions to achieve final concentrations typically up to 200 µg/mL. A reference drug (e.g., Glucantime) and a negative control (DMSO) are included.[2]

-

Incubation: The microplate is incubated for 72 hours at 23°C.[2]

-

Viability Assessment (MTT Assay): After incubation, a viability reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated further to allow viable parasites to metabolize the MTT into a colored formazan product.

-

Data Analysis: The absorbance is read using a microplate spectrophotometer. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

In Vitro Activity Assay against Intracellular T. cruzi Amastigotes

This method is used to assess the efficacy of compounds against the clinically relevant intracellular replicative form of T. cruzi.[1]

-

Host Cell Culture: A suitable host cell line, such as murine macrophages or L929 fibroblasts, is seeded in 96-well plates and incubated to allow cell adherence.

-

Parasite Infection: The host cells are infected with bloodstream trypomastigotes. The plates are incubated to allow the parasites to invade the cells and transform into amastigotes.

-

Compound Treatment: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds and a reference drug (e.g., Benznidazole).

-

Incubation: The plates are incubated for a period sufficient for amastigote replication (e.g., 48-72 hours).

-

Quantification: The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells, followed by microscopic counting, or by using a colorimetric assay with a substrate like chlorophenol red-β-D-galactopyranoside (CPRG), which is processed by a β-galactosidase-expressing parasite strain.[5]

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the dose-response curves.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol describes a general approach to evaluating the in vivo activity of promising compounds.[1]

-

Animal Model: Typically, BALB/c mice are used for this model.

-

Infection: Mice are infected intraperitoneally with a specific number of bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y strain).[1]

-

Treatment: Treatment with the nitroindazole derivative begins at a predetermined time post-infection, often at the onset of detectable parasitemia. The compound can be administered via various routes (e.g., oral gavage, intraperitoneal injection) at specific doses and schedules.[1]

-

Monitoring: Parasitemia is monitored regularly by collecting blood from the tail vein and counting the number of trypomastigotes using a Neubauer chamber. Animal survival and any signs of toxicity are also recorded daily.[1]

-

Endpoint Analysis: The efficacy of the treatment is assessed by comparing the parasitemia levels and survival rates of the treated groups with those of an untreated control group and a group treated with a reference drug like Benznidazole.[1] Reductions in peak parasitemia and increased survival are key indicators of efficacy.[1]

Conclusion

Nitroindazole derivatives, particularly those with a 5-nitro substitution, represent a highly promising class of compounds for the development of new antiprotozoal therapies. Their mechanism of action, which relies on parasite-specific bioreductive activation, offers a pathway to selective toxicity, a critical feature for any successful antimicrobial agent.[6][7] The extensive in vitro data consistently demonstrates potent activity against the clinically relevant stages of Trypanosoma cruzi and Leishmania species, with several derivatives showing efficacy superior to or comparable with current reference drugs.[1][3] While in vivo studies are less numerous, they have provided proof-of-concept for the therapeutic potential of this scaffold.[1][15] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance these promising agents through the drug development pipeline and address the urgent need for safer and more effective treatments for neglected protozoan diseases.

References

- 1. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. ESR and electrochemical study of 5-nitroindazole derivatives with antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Nitroindazole-based compounds: further studies for activity optimization as anti-Trypanosoma cruzi agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Therapeutic Potential of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Heterocyclic Scaffold in Oncology and Infectious Diseases

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 1-Benzyl-5-nitro-1H-indazole, and its closely related analogues have emerged as compounds of significant interest, demonstrating considerable potential in the realms of cancer and antiprotozoal therapy. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways to inform and guide future drug discovery and development efforts.

Antiprotozoal Activity: A Focus on Leishmaniasis

Derivatives of this compound have shown potent activity against various Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease.[3] The primary mechanism of action for many nitroheterocyclic compounds involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical species. In Leishmania, this bioactivation is often mediated by parasite-specific nitroreductases, such as NTR1 and NTR2.[4] This selective activation contributes to the compound's therapeutic window, minimizing toxicity to host cells.

Quantitative Antileishmanial Data

The in vitro efficacy of 3-alkoxy-1-benzyl-5-nitroindazole derivatives has been systematically evaluated against both the promastigote (insect stage) and amastigote (intracellular mammalian stage) forms of the parasite. The following tables summarize the 50% inhibitory concentrations (IC50), 50% cytotoxic concentrations (CC50) against mammalian cells, and the resulting selectivity index (SI), which is a crucial indicator of a compound's therapeutic potential (SI = CC50 / IC50).

| Compound | Substituent (R) at 3-alkoxy position | Target Organism | IC50 (µM) | CC50 (µM) against Mouse Peritoneal Macrophages | Selectivity Index (SI) | Reference |

| NV6 | -(CH₂)₃-N(CH₃)₂ | L. amazonensis | 0.4 ± 0.1 | 61 ± 6.9 | 152.5 | [3] |

| NV8 | -(CH₂)₂-N-piperidine | L. amazonensis | 0.3 ± 0.0 | >100 | >333.3 | [3] |

| NV6 | -(CH₂)₃-N(CH₃)₂ | L. infantum | 0.5 ± 0.1 | 61 ± 6.9 | 122 | [3] |

| NV8 | -(CH₂)₂-N-piperidine | L. infantum | 0.4 ± 0.1 | >100 | >250 | [3] |

| NV6 | -(CH₂)₃-N(CH₃)₂ | L. mexicana | 0.3 ± 0.0 | 61 ± 6.9 | 203.3 | [3] |

| NV8 | -(CH₂)₂-N-piperidine | L. mexicana | 0.3 ± 0.0 | >100 | >333.3 | [3] |

Table 1: In Vitro Antileishmanial Activity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives against Promastigotes.

| Compound | Target Organism | IC50 (µM) | CC50 (µM) against Mouse Peritoneal Macrophages | Selectivity Index (SI) | Reference |

| NV6 | L. amazonensis | 0.7 ± 0.1 | 61 ± 6.9 | 87.1 | [3] |

| NV8 | L. amazonensis | 0.5 ± 0.1 | >100 | >200 | [3] |

| NV6 | L. infantum | 0.8 ± 0.2 | 61 ± 6.9 | 76.3 | [3] |

| NV8 | L. infantum | 0.6 ± 0.1 | >100 | >166.7 | [3] |

| NV6 | L. mexicana | 0.6 ± 0.1 | 61 ± 6.9 | 101.7 | [3] |

| NV8 | L. mexicana | 0.5 ± 0.1 | >100 | >200 | [3] |

Table 2: In Vitro Antileishmanial Activity of 3-Alkoxy-1-benzyl-5-nitroindazole Derivatives against Intracellular Amastigotes.

Experimental Protocol: In Vitro Antileishmanial Assays

The following provides a generalized protocol for determining the antileishmanial activity of test compounds.

1. Promastigote Viability Assay:

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum at 26°C.

-

Assay Setup: In a 96-well plate, stationary phase promastigotes (approximately 1 x 10⁶ parasites/mL) are incubated with serial dilutions of the test compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO) are included.

-

Incubation: The plates are incubated for 48-72 hours at 26°C.

-

Viability Assessment: Parasite viability is determined using a colorimetric method, such as the resazurin reduction assay. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin. Fluorescence is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

2. Intracellular Amastigote Assay:

-

Macrophage Culture: Peritoneal macrophages are harvested from mice (e.g., BALB/c) and seeded in 24-well plates with coverslips. The cells are allowed to adhere for 2 hours at 37°C in a 5% CO₂ atmosphere.

-

Infection: Adhered macrophages are infected with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 4:1. After 4 hours of incubation, non-phagocytosed promastigotes are removed by washing.

-

Compound Treatment: Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.

-

Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Microscopic Analysis: After incubation, the coverslips are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The IC50 is calculated by comparing the number of amastigotes in treated versus untreated control wells.

3. Cytotoxicity Assay:

-

Cell Culture: Mouse peritoneal macrophages are cultured as described above.

-

Compound Treatment: The cells are incubated with the same serial dilutions of the test compound for 48 hours.

-

Viability Assessment: Cell viability is determined using the resazurin reduction assay.

-

Data Analysis: The CC50 value is determined from the dose-response curve.

Caption: Workflow for in vitro antileishmanial drug screening.

Anticancer Activity: Targeting Cell Proliferation and Survival

The indazole scaffold is a cornerstone in the development of modern anticancer therapeutics.[1] Various derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The mechanisms of action are diverse, often involving the inhibition of key signaling pathways that regulate cell growth, apoptosis, and the cell cycle.[5][6]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative indazole derivatives against several human cancer cell lines. It is important to note that these are not this compound itself, but structurally related compounds that highlight the potential of the broader indazole class.

| Compound | Cancer Cell Line | Description | IC50 (µM) | Reference |

| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [5][7] |

| A549 | Lung Cancer | >50 | [5] | |

| PC-3 | Prostate Cancer | 27.61 | [5] | |

| Hep-G2 | Hepatoma | 11.23 | [5] | |

| HEK-293 | Normal Kidney Cells | 33.2 | [5][7] | |

| 5k | Hep-G2 | Hepatoma | 3.32 | [5] |

| HEK-293 | Normal Kidney Cells | 12.17 | [5] | |

| 4f | MCF-7 | Breast Cancer | 1.629 | [8] |

| 4i | MCF-7 | Breast Cancer | 1.841 | [8] |

Table 3: In Vitro Anticancer Activity of Representative Indazole Derivatives.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[2]

Potential Signaling Pathways in Cancer

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related indazole derivatives suggest potential targets. One promising indazole derivative, compound 6o , has been shown to induce apoptosis and affect the cell cycle in K562 leukemia cells. This activity is potentially mediated through the inhibition of anti-apoptotic Bcl-2 family members and modulation of the p53/MDM2 pathway.[5][6]

Caption: Proposed mechanism of apoptosis induction by an indazole derivative.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data presented herein highlights the potent antileishmanial and anticancer activities of these molecules. The detailed experimental protocols provide a framework for further investigation and screening of new analogues.

Future research should focus on:

-

Synthesis and evaluation of this compound itself to establish a baseline of activity.

-

Structure-Activity Relationship (SAR) studies to optimize the potency and selectivity of these compounds.

-

In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in their biological activity.

-

In vivo efficacy and pharmacokinetic studies to assess their therapeutic potential in animal models.

The versatility of the indazole scaffold, combined with the promising biological activities observed, makes this compound a compelling starting point for the development of novel and effective therapeutic agents.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Tautomeric Forms of 1-Benzyl-5-nitro-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 1-benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Indazole derivatives are recognized for their wide range of biological activities, and understanding their tautomeric equilibria is crucial for rational drug design and development. This document details the structural aspects of the 1H- and 2H-tautomers, predicted spectroscopic data for their characterization, relevant experimental and computational protocols, and insights into their potential biological significance.

Introduction to Indazole Tautomerism

Indazole, a bicyclic aromatic heterocycle, can exist in two primary tautomeric forms: the 1H- and 2H-indazoles. The position of the proton on the pyrazole ring nitrogen significantly influences the electronic distribution, physicochemical properties, and biological activity of the molecule. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer.[1] However, the energy difference can be influenced by the nature and position of substituents on the indazole core. For N-substituted indazoles like this compound, the tautomerism is expressed through the existence of two distinct isomers: this compound and 2-benzyl-5-nitro-2H-indazole.

Structural and Spectroscopic Characterization

Predicted ¹H NMR Spectroscopic Data

The chemical shifts of the protons on the indazole ring are sensitive to the location of the benzyl group. In the 1H-tautomer, the N1-substitution results in a different electronic environment compared to the N2-substituted 2H-tautomer. The following table summarizes the predicted ¹H NMR chemical shifts for both tautomers in DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

| Proton | This compound (Predicted) | 2-Benzyl-5-nitro-2H-indazole (Predicted, based on analogs) |

| H3 | ~8.5 | ~8.9 |

| H4 | ~8.8 | ~7.9 |

| H6 | ~8.2 (dd) | ~8.1 (dd) |

| H7 | ~7.9 (d) | ~7.7 (d) |

| Benzyl-CH₂ | ~5.7 | ~5.8 |

| Benzyl-Ar-H | ~7.3-7.4 | ~7.3-7.4 |

Note: Predictions are based on known substituent effects and data from similar compounds, such as 5-nitro-3-phenyl-1H-indazole and 7-nitro-2-phenyl-2H-indazole.[2][3]

Predicted ¹³C NMR Spectroscopic Data

Carbon chemical shifts, particularly for the carbons within the pyrazole ring (C3, C3a, and C7a), are also indicative of the tautomeric form.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Carbon | This compound (Predicted) | 2-Benzyl-5-nitro-2H-indazole (Predicted, based on analogs) |

| C3 | ~135 | ~125 |

| C3a | ~122 | ~128 |

| C4 | ~120 | ~118 |

| C5 | ~142 | ~141 |

| C6 | ~119 | ~117 |

| C7 | ~111 | ~122 |

| C7a | ~141 | ~149 |

| Benzyl-CH₂ | ~52 | ~53 |

| Benzyl-C1' | ~137 | ~137 |

| Benzyl-C2'/C6' | ~128 | ~128 |

| Benzyl-C3'/C5' | ~129 | ~129 |

| Benzyl-C4' | ~128 | ~128 |

Note: These predictions are derived from the analysis of substituent effects on the indazole ring and comparison with data from related structures.[2][3]

Experimental and Computational Protocols

Synthesis of Tautomeric Forms

Synthesis of this compound:

This isomer can be synthesized via N-benzylation of 5-nitro-1H-indazole.

-

Materials: 5-nitro-1H-indazole, benzyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Procedure:

-

Dissolve 5-nitro-1H-indazole in the chosen solvent.

-

Add the base and stir the mixture at room temperature.

-

Add benzyl bromide dropwise to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC).

-

The product is isolated by extraction and purified by column chromatography or recrystallization.

-

Synthesis of 2-Benzyl-5-nitro-2H-indazole:

The synthesis of the 2H-isomer is more challenging due to the thermodynamic preference for the 1H-isomer. However, several methods for the synthesis of 2H-indazoles can be adapted.[4][5] One plausible approach is the reductive cyclization of an ortho-imino-nitrobenzene derivative.

-

Materials: 2-nitro-5-nitrobenzaldehyde, benzylamine, and a reducing agent (e.g., tri-n-butylphosphine).

-

Procedure:

-

Condensation of 2-nitro-5-nitrobenzaldehyde with benzylamine to form the corresponding ortho-imino-nitrobenzene.

-

Reductive cyclization of the intermediate using a suitable reducing agent to yield 2-benzyl-5-nitro-2H-indazole.

-

Purification of the product is typically achieved through column chromatography.

-

Spectroscopic Analysis for Tautomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between the 1H- and 2H-tautomers in solution.

-

¹H NMR: The chemical shift of H3 is expected to be significantly different between the two isomers. Additionally, the protons on the benzene ring of the indazole core (H4, H6, and H7) will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C3a, and C7a) are highly diagnostic. The difference in the chemical shifts of these carbons between the two tautomers can provide unambiguous identification.

-

2D NMR: Techniques such as HSQC and HMBC can be employed to confirm the assignments of proton and carbon signals and to establish the connectivity within the molecule, further solidifying the structural elucidation of each tautomer.

Computational Chemistry for Stability Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers.

-

Methodology:

-

The geometries of both this compound and 2-benzyl-5-nitro-2H-indazole are optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6]

-

Frequency calculations are performed to confirm that the optimized structures are true energy minima.

-

The electronic energies and Gibbs free energies of both tautomers are calculated to determine their relative stabilities. Solvation effects can be included using a continuum model such as the Polarizable Continuum Model (PCM).

-

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the biological activity of nitro-containing heterocyclic compounds, particularly in the context of cancer and parasitic diseases, is often attributed to the bioreduction of the nitro group.[7][8]

The proposed mechanism of action involves the enzymatic reduction of the nitro group by nitroreductases present in cancer cells or parasites. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce oxidative stress, leading to cellular damage through various mechanisms, including DNA strand breaks and lipid peroxidation.[9] This ultimately triggers apoptotic cell death in the target cells.

Indazole derivatives have been investigated as inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.[10] It is plausible that this compound could also exert its biological effects through the modulation of such pathways, although further research is required to confirm this.

Conclusion

The tautomerism of this compound represents a critical aspect of its chemical and biological profile. The differentiation between the 1H- and 2H-tautomers can be effectively achieved through a combination of synthetic strategies, detailed spectroscopic analysis, and computational modeling. The predicted NMR data and outlined experimental and computational protocols in this guide provide a solid framework for researchers to investigate the tautomeric properties of this and related indazole derivatives. A deeper understanding of the tautomeric equilibrium and the biological mechanism of action will be instrumental in the future development of novel indazole-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

Physicochemical Characteristics of 1-Benzyl-5-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Benzyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles available data on its properties, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation.

Core Physicochemical Data

This compound is a derivative of 5-nitroindazole, a scaffold known to be present in compounds with a range of biological activities, including antiprotozoal and antimicrobial effects.[1][2] The addition of a benzyl group at the N-1 position can significantly influence its physicochemical properties and biological interactions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₂ | [3] |

| Molecular Weight | 253.26 g/mol | [3] |